Cyclopentanone (1-13C)
Description
Significance of Site-Specific Isotopic Labeling in Organic and Mechanistic Chemistry
Isotopic labeling is a technique used to track the journey of an isotope through a reaction or a metabolic pathway. wikipedia.org By replacing a specific atom in a molecule with one of its isotopes, scientists can follow the labeled atom's course, providing a detailed map of the reaction mechanism. wikipedia.org This method is crucial for distinguishing between proposed reaction pathways that might otherwise be indistinguishable. The introduction of a stable isotope, such as Carbon-13 (¹³C), at a specific position allows for the precise monitoring of bond-forming and bond-breaking events. researchgate.netatlanchimpharma.com
The primary analytical techniques benefiting from site-specific isotopic labeling are Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry. wikipedia.orgresearchgate.netatlanchimpharma.com In ¹³C NMR spectroscopy, the presence of a ¹³C-labeled carbon atom results in a significantly enhanced signal for that specific carbon, making it easily distinguishable from the naturally abundant (and much less sensitive) ¹²C atoms. libretexts.orglibretexts.org This allows researchers to pinpoint the exact location of the label in the products of a reaction, thereby revealing the molecular rearrangements that have occurred. libretexts.org Similarly, mass spectrometry can differentiate between labeled and unlabeled molecules based on their mass-to-charge ratio, providing quantitative data on the extent of isotope incorporation. wikipedia.org
Cyclopentanone (B42830) as a Fundamental Cyclic Ketone in Chemical Investigations
Cyclopentanone, a five-membered cyclic ketone with the formula (CH₂)₄CO, serves as a fundamental model compound in organic chemistry. fiveable.mewikipedia.orgnih.gov Its relatively simple and strained ring structure makes it an ideal substrate for studying a wide range of reactions pertinent to cyclic systems. fiveable.meresearchgate.net Cyclopentanone is a versatile synthetic intermediate used in the production of fragrances, pharmaceuticals like cyclopentobarbital, and pesticides. wikipedia.org
The chemistry of cyclopentanone is rich and varied, encompassing reactions such as aldol (B89426) condensations, Robinson annulations, and Dieckmann cyclizations. fiveable.me These reactions are foundational in synthetic organic chemistry for the construction of more complex molecular architectures. For instance, the intramolecular aldol reaction of derivatives of cyclopentanone can lead to the formation of bicyclic compounds. fiveable.me The study of these reactions with cyclopentanone as a substrate provides valuable insights into the reactivity and conformational behavior of cyclic ketones in general. researchgate.net
Academic Rationale for Carbon-13 Enrichment at the Carbonyl Position (1-¹³C)
The specific enrichment of the carbonyl carbon (C1) in cyclopentanone with a ¹³C isotope is a deliberate and strategic choice for several key reasons, primarily centered around the unique spectroscopic properties of the carbonyl group.
The carbonyl carbon resonance in ¹³C NMR spectroscopy appears in a distinct and predictable region of the spectrum, typically between 170-220 ppm, which is significantly downfield from most other carbon signals. libretexts.org This large chemical shift is due to the sp² hybridization of the carbonyl carbon and the deshielding effect of the electronegative oxygen atom. libretexts.org When this specific carbon is labeled with ¹³C, its already distinct signal becomes exceptionally strong and easy to monitor throughout a chemical reaction. libretexts.orglibretexts.org This is particularly advantageous in mechanistic studies where the transformation of the carbonyl group is of primary interest.
A notable application of ¹³C-labeled ketones is in tracing metabolic pathways. libretexts.orglibretexts.org For example, scientists have used acetate (B1210297) enriched with ¹³C at the carbonyl position to follow its incorporation into larger biomolecules in bacteria, leading to surprising discoveries about metabolic routes. libretexts.orglibretexts.org Similarly, studies on the reversibility of the ketonization of carboxylic acids have utilized ¹³C-labeled ketones to demonstrate the exchange between the carbonyl group and ¹²CO₂. sjf.edu
Furthermore, ¹³C-labeling at the carbonyl position is instrumental in studying reaction mechanisms involving ketone intermediates. nih.govescholarship.org The enhanced NMR signal allows for the direct observation of these often transient species, providing concrete evidence for their existence and role in the catalytic cycle. nih.gov This has been demonstrated in enzymatic reactions where the mechanism was elucidated by observing ¹³C-labeled keto intermediates. nih.gov
The strategic placement of the ¹³C label at the carbonyl carbon of cyclopentanone provides a powerful and unambiguous tool for chemists. It allows for the precise tracking of this critical functional group through complex transformations, offering unparalleled insights into reaction mechanisms, biosynthetic pathways, and the fundamental behavior of cyclic ketones.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C5H8O |
|---|---|
Molecular Weight |
85.11 g/mol |
IUPAC Name |
(113C)cyclopentanone |
InChI |
InChI=1S/C5H8O/c6-5-3-1-2-4-5/h1-4H2/i5+1 |
InChI Key |
BGTOWKSIORTVQH-HOSYLAQJSA-N |
SMILES |
C1CCC(=O)C1 |
Isomeric SMILES |
C1CC[13C](=O)C1 |
Canonical SMILES |
C1CCC(=O)C1 |
Pictograms |
Flammable; Irritant |
Origin of Product |
United States |
Advanced Spectroscopic Characterization and Structural Elucidation of Cyclopentanone 1 ¹³c
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a primary technique for elucidating the structure and dynamics of organic molecules. The introduction of a ¹³C label at the carbonyl carbon of cyclopentanone (B42830) significantly enhances the utility of ¹³C NMR-based methods.
High-Resolution ¹³C NMR Spectroscopy of Cyclopentanone (1-¹³C)
In natural abundance ¹³C NMR, the signal for the carbonyl carbon (C1) of cyclopentanone is typically weak due to its long relaxation time and lack of an attached proton for Nuclear Overhauser Effect (NOE) enhancement. Labeling this position with ¹³C makes its signal easily observable with a high signal-to-noise ratio.
The ¹³C NMR spectrum of unlabeled cyclopentanone typically shows three distinct signals corresponding to the carbonyl carbon (C1), the alpha-carbons (C2, C5), and the beta-carbons (C3, C4). In Cyclopentanone (1-¹³C), the spectrum is dominated by the intense signal from the labeled C1 carbon. The chemical shifts are largely unaffected by the isotopic substitution.
Table 1: Typical ¹³C NMR Chemical Shifts for Cyclopentanone in CDCl₃
| Carbon Atom | Chemical Shift (ppm) |
|---|---|
| C1 (C=O) | ~220 |
| C2, C5 (α-CH₂) | ~38 |
Note: Chemical shifts can vary slightly depending on the solvent and concentration.
Application of ¹H-Detected 2D [¹³C,¹H]-HSQC NMR Spectroscopy for Precise Structural Assignment
Two-dimensional NMR techniques, such as the Heteronuclear Single Quantum Coherence (HSQC) experiment, are invaluable for assigning proton and carbon signals by correlating them based on one-bond (¹J) couplings.
In the context of Cyclopentanone (1-¹³C), a standard HSQC experiment would reveal correlations between the protons and carbons of the methylene (B1212753) groups:
A cross-peak connecting the proton signal of C2/C5 (~2.05 ppm) to the carbon signal of C2/C5 (~38 ppm).
A cross-peak connecting the proton signal of C3/C4 (~1.90 ppm) to the carbon signal of C3/C4 (~23 ppm).
Since the labeled C1 carbonyl carbon has no directly attached protons, it will not show a correlation in a standard HSQC spectrum. However, a related experiment, the Heteronuclear Multiple Bond Correlation (HMBC) spectrum, which detects longer-range couplings (typically ²J and ³J), would be instrumental. In the HMBC spectrum of Cyclopentanone (1-¹³C), a clear correlation would be observed between the protons on the alpha-carbons (C2 and C5) and the labeled carbonyl carbon (C1), confirming the connectivity within the molecule.
Analysis of ¹³C Chemical Shifts and ¹³C-¹H Coupling Constants in Labeled Systems
Isotopic labeling allows for the precise measurement of heteronuclear coupling constants involving the labeled center. For Cyclopentanone (1-¹³C), the key coupling constants are:
¹J(C,H): The one-bond coupling constants for the methylene groups (C2/C5 and C3/C4) are typical for sp³ hybridized carbons, generally in the range of 125-140 Hz. rubingroup.org
²J(C,H): The two-bond coupling between the labeled carbonyl carbon (C1) and the protons on the adjacent alpha-carbons (C2, C5) is of particular interest. This coupling constant provides valuable information about the geometry of the molecule.
³J(C,H): The three-bond coupling between C1 and the protons on the beta-carbons (C3, C4) can also be measured, providing further conformational insights.
The ability to directly observe the C1 signal and its couplings in the labeled compound simplifies spectral analysis and allows for a more detailed structural investigation.
Conformational Analysis and Ring Dynamics Probed by ¹³C NMR
Cyclopentanone is not a planar molecule; it exists in a dynamic equilibrium between various puckered conformations, most commonly described as envelope and twist (or half-chair) forms. researchgate.net This dynamic process, known as pseudorotation, can be studied using variable-temperature ¹³C NMR.
At room temperature, the pseudorotation is rapid on the NMR timescale, resulting in averaged signals for the alpha (C2, C5) and beta (C3, C4) carbons. By lowering the temperature, this dynamic process can be slowed, potentially leading to the broadening and eventual splitting of these signals as individual conformers become resolved. The ¹³C label at the C1 position provides a stable and sensitive spectroscopic probe to monitor the effects of these conformational changes on the electronic environment of the carbonyl group throughout the temperature range.
Investigating Steric and Conformational Effects on ¹³C Shieldings in Methylcyclopentanones
Studying substituted analogs like methylcyclopentanones provides insight into how steric and conformational factors influence ¹³C chemical shifts. Research on various methylcyclopentanones has shown that the ¹³C shieldings are highly sensitive to the position and stereochemistry of the methyl group. researchgate.net
For example, a methyl group introduced at the C2 position causes a downfield shift at C2 (alpha effect) and C3 (beta effect), but an upfield (shielding) shift at C5 if the methyl group is axial, due to a steric interaction known as the gamma-gauche effect. researchgate.net These studies demonstrate that steric compression leads to increased shielding (an upfield shift). By comparing the well-defined chemical shift of the labeled C1 in Cyclopentanone (1-¹³C) with the corresponding carbonyl shifts in various methylcyclopentanones, the electronic and steric influences on the carbonyl group can be systematically evaluated. researchgate.netchemicalbook.com
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For Cyclopentanone (1-¹³C), the molecular weight is 85.12 g/mol , one unit higher than the unlabeled compound (84.12 g/mol ). nist.gov This difference is readily observed in the mass spectrum, where the molecular ion peak (M⁺) appears at an m/z of 85.
The fragmentation pattern of cyclopentanone is well-characterized. Common fragmentation pathways involve the loss of neutral molecules such as ethene (C₂H₄) and carbon monoxide (CO). The ¹³C label at the carbonyl position is a powerful tool for confirming these fragmentation mechanisms.
Table 2: Expected Key Fragments in the Mass Spectrum of Cyclopentanone (1-¹³C)
| m/z | Identity | Pathway |
|---|---|---|
| 85 | [C₄H₈¹³CO]⁺ | Molecular Ion (M⁺) |
| 57 | [C₃H₅¹³CO]⁺ | M⁺ - C₂H₄ (Loss of ethene) |
| 56 | [C₄H₈]⁺ | M⁺ - ¹³CO (Loss of labeled carbon monoxide) |
The observation of a fragment at m/z 56 corresponding to the loss of ¹³CO, and a fragment at m/z 57 from the loss of unlabeled ethene, would unequivocally confirm the fragmentation pathways and the position of the label. researchgate.netyoutube.com
High-Resolution Mass Spectrometry for Isotopic Purity and Molecular Formula Verification
High-resolution mass spectrometry (HRMS) is a cornerstone technique for the analysis of isotopically labeled compounds, offering unparalleled precision in mass measurement. nih.gov Unlike low-resolution mass spectrometry, which measures nominal mass, HRMS can determine the exact mass of an ion to several decimal places. This capability is crucial for verifying the successful incorporation of the ¹³C isotope into the cyclopentanone molecule and for assessing the isotopic purity of the sample. researchgate.netmdpi.com
The molecular formula of unlabeled cyclopentanone is C₅H₈O, whereas for Cyclopentanone (1-¹³C), it is C₄¹³CH₈O. This substitution of a ¹²C atom with a ¹³C atom results in a distinct and precisely calculable mass difference. HRMS instruments, such as Orbitrap or Time-of-Flight (TOF) analyzers, can easily resolve the signals of the labeled molecule from its unlabeled counterpart, as well as from the natural abundance ¹³C isotopologue of the unlabeled species. nih.govnih.gov
The verification process involves comparing the experimentally measured accurate mass of the molecular ion [M]⁺ with the theoretically calculated exact mass. A close match confirms the elemental composition. Isotopic purity is then quantified by comparing the integrated signal intensities of the ion corresponding to Cyclopentanone (1-¹³C) (e.g., [C₄¹³CH₈O]⁺) with the ion for unlabeled cyclopentanone ([C₅H₈O]⁺). researchgate.net Corrections must be applied to account for the natural isotopic abundance of other atoms (like ¹⁷O, ¹⁸O, and ²H) in the molecule. researchgate.net
| Molecular Ion | Molecular Formula | Theoretical Exact Mass (Da) |
|---|---|---|
| [C₅H₈O]⁺ | Unlabeled Cyclopentanone | 84.05751 |
| [C₄¹³CH₈O]⁺ | Cyclopentanone (1-¹³C) | 85.06087 |
Fragment-Ion Analysis and Dissociation Mechanisms of ¹³C-Labeled Cyclopentanone
Fragment-ion analysis, typically performed using tandem mass spectrometry (MS/MS), provides deep insight into the structure and bonding of a molecule. When applied to Cyclopentanone (1-¹³C), it allows for the unambiguous elucidation of dissociation pathways by tracking the ¹³C-labeled carbon atom through various fragmentation channels.
The electron ionization (EI) mass spectrum of unlabeled cyclopentanone is characterized by several key fragmentation pathways. researchgate.netcolorado.edu The most prominent cleavages occur adjacent to the carbonyl group (α-cleavage), leading to the opening of the five-membered ring. Subsequent reactions lead to the formation of characteristic fragment ions.
One major pathway is decarbonylation, involving the loss of a neutral carbon monoxide (CO) molecule to produce a fragment ion at m/z 56, corresponding to the butene cation ([C₄H₈]⁺). researchgate.netcolorado.edu Another significant fragmentation involves the loss of ethene (C₂H₄), resulting in a fragment at m/z 56 ([C₃H₄O]⁺). Further fragmentation can lead to ions at m/z 55 and m/z 42. colorado.edu
By analyzing the fragmentation of Cyclopentanone (1-¹³C), the fate of the carbonyl carbon can be precisely mapped:
Decarbonylation: The loss of the labeled carbonyl group as ¹³CO (mass 29 Da) results in a fragment ion that remains at m/z 56 ([C₄H₈]⁺). This confirms that the lost carbon monoxide is indeed the original carbonyl group.
Ethene Loss: If the molecule fragments to lose ethene, the resulting fragment ion will retain the ¹³C label. For instance, α-cleavage followed by the loss of C₂H₄ would produce a ketene-like cation, [¹³C₃H₄O]⁺, with an m/z of 57. The observation of a shift from m/z 56 to m/z 57 for this pathway provides definitive evidence for the fragmentation mechanism.
The ¹³C label acts as an indispensable tracer, resolving ambiguities in fragmentation routes and providing a clearer picture of the intramolecular dynamics following ionization.
| Fragmentation Process | Unlabeled Cyclopentanone Fragment (m/z) | Cyclopentanone (1-¹³C) Fragment (m/z) | Neutral Loss | Labeled Neutral Loss |
|---|---|---|---|---|
| Molecular Ion | 84 | 85 | - | - |
| Decarbonylation | 56 | 56 | CO (28 Da) | ¹³CO (29 Da) |
| Ethene Loss | 56 | 57 | C₂H₄ (28 Da) | C₂H₄ (28 Da) |
| Ethene + H Loss | 55 | 56 | C₂H₅ (29 Da) | C₂H₅ (29 Da) |
Synchrotron Vacuum Ultraviolet Photoionization Mass Spectrometry (SVUV-PIMS) in Pyrolysis Studies
Synchrotron Vacuum Ultraviolet Photoionization Mass Spectrometry (SVUV-PIMS) is a sophisticated analytical technique ideal for studying complex chemical environments like combustion and pyrolysis. nih.gov It combines a high-flux, tunable vacuum ultraviolet (VUV) light source from a synchrotron with mass spectrometry. This allows for "soft" photoionization, which minimizes the fragmentation of parent molecules upon ionization, and enables the differentiation of isomers based on their unique ionization energies. nih.govresearchgate.net
In the context of Cyclopentanone (1-¹³C), SVUV-PIMS is employed to investigate its thermal decomposition (pyrolysis) at high temperatures (typically 800–1400 K). colorado.eduacs.org The pyrolysis of cyclopentanone yields a multitude of products, including stable molecules, reactive radicals, and isomers. acs.orgresearchgate.net Major identified products from unlabeled cyclopentanone include carbon monoxide, ethene, 1,3-butadiene, ketene (B1206846), propyne, and allene, along with radical species like allyl and propargyl. colorado.edu
The use of Cyclopentanone (1-¹³C) in these studies allows researchers to trace the reaction pathways of the carbonyl carbon with exceptional clarity. By analyzing the mass-to-charge ratio of the pyrolysis products, the distribution of the ¹³C label can be determined.
The detection of ¹³CO confirms that decarbonylation is a primary decomposition channel.
The identification of ¹³C-labeled ketene ([¹³CH₂CO]⁺) would reveal pathways involving ring-opening and rearrangement without the immediate loss of the carbonyl group.
Tracking the ¹³C atom into larger aromatic products, such as benzene (B151609) or 1,3-cyclopentadiene, provides critical data for developing and validating detailed kinetic models of biofuel combustion and soot formation. acs.orgacs.org
SVUV-PIMS studies on ¹³C-labeled cyclopentanone are crucial for building accurate reaction mechanisms, which are essential for understanding biofuel combustion and designing more efficient and cleaner energy systems. nih.gov
| Unlabeled Pyrolysis Product | Expected ¹³C-Labeled Isotopologue | Significance |
|---|---|---|
| Carbon Monoxide (CO) | ¹³CO | Confirms decarbonylation pathway. |
| Ketene (CH₂CO) | ¹³CH₂CO or CH₂¹³CO | Indicates ring rearrangement mechanisms. |
| Propyne (C₃H₄) | ¹³CC₂H₄ | Traces carbon backbone fragmentation. |
| Allene (C₃H₄) | ¹³CC₂H₄ | Traces carbon backbone fragmentation. |
| 1,3-Cyclopentadiene (C₅H₆) | ¹³CC₄H₆ | Reveals pathways to cyclic aromatic precursors. |
Mechanistic Investigations Utilizing Cyclopentanone 1 ¹³c As a Tracer
Elucidation of Organic Reaction Pathways
Isotopic labeling with Cyclopentanone (B42830) (1-¹³C) has been instrumental in confirming or disproving proposed mechanisms for a variety of organic reactions.
The thermal decomposition (pyrolysis) of cyclopentanone is known to proceed through complex pathways, including radical mechanisms. A primary proposed route involves the initial cleavage of a C-C bond to form a diradical, which subsequently breaks down into smaller, stable molecules.
When Cyclopentanone (1-¹³C) is subjected to high-temperature pyrolysis, the distribution of the ¹³C label in the products provides definitive evidence for the reaction mechanism. A key pathway is the formation of ethylene (B1197577) and carbon monoxide. The use of the labeled compound would be expected to yield ¹³C-labeled carbon monoxide (¹³CO) and unlabeled ethylene. This result would confirm that the decomposition proceeds through a pathway where the original carbonyl group is extruded as CO.
Table 1: Expected Product Distribution in the Pyrolysis of Cyclopentanone (1-¹³C)
| Reactant | Expected Labeled Product | Expected Unlabeled Product | Mechanistic Implication |
|---|
The oxidation and combustion of cyclopentanone are critical processes in biofuel applications. Understanding the mechanism involves tracking the fate of the carbon skeleton as it reacts with oxidizing agents like hydroxyl radicals (OH). The reaction with OH radicals is a key step in both atmospheric chemistry and combustion environments. smolecule.com The reaction is predicted to proceed via the formation of a prereactive complex. smolecule.com
By using Cyclopentanone (1-¹³C), the initial sites of radical attack and subsequent fragmentation patterns can be mapped. For instance, in the oxidation of cyclopentanone to glutaric acid, tracing the ¹³C label would confirm that the carbon chain remains intact and that the carbonyl carbon is retained within the final dicarboxylic acid structure, thus elucidating the specific bond cleavage and formation steps involved.
The aldol (B89426) condensation is a fundamental carbon-carbon bond-forming reaction. For cyclopentanone, it can proceed under either acidic or basic conditions to form a dimer, 2-cyclopentylidenecyclopentanone, after dehydration. books-world.netresearchgate.net The mechanism involves the formation of an enol or enolate from one molecule, which then acts as a nucleophile, attacking the carbonyl carbon of a second molecule.
Employing Cyclopentanone (1-¹³C) allows for a clear demonstration of this mechanism. In a self-condensation reaction, the product dimer would be expected to contain the ¹³C label distributed between the carbonyl carbon and the sp²-hybridized carbon of the enone double bond. This distribution arises from the reaction between a labeled cyclopentanone molecule (acting as the electrophile) and an unlabeled enolate, and vice versa. This isotopic distribution provides direct proof of the intermolecular C-C bond formation central to the aldol mechanism.
Ketones like cyclopentanone undergo characteristic photochemical reactions, most notably the Norrish Type I cleavage. epdf.pub Upon absorption of UV light, the molecule is excited, leading to the homolytic cleavage of one of the alpha C-C bonds to form a diradical intermediate. This diradical can then undergo several secondary reactions.
The most significant of these is decarbonylation, where the diradical expels a molecule of carbon monoxide to form a new hydrocarbon diradical, which can then cyclize. Using Cyclopentanone (1-¹³C) as the starting material is the definitive experiment to prove this pathway. Observation of ¹³C-labeled carbon monoxide (¹³CO) as a product directly confirms that the carbonyl group is eliminated during the rearrangement. The remaining hydrocarbon product, cyclobutane (B1203170), would be unlabeled. This tracer experiment provides incontrovertible evidence for the Norrish Type I mechanism in cyclic ketones.
Table 2: Predicted Products of Norrish Type I Reaction with Cyclopentanone (1-¹³C)
| Starting Material | Key Labeled Product | Key Unlabeled Product | Confirmed Mechanism |
|---|
Profragrances are molecules designed to release volatile fragrance compounds, such as cyclopentanone derivatives, under specific conditions like hydrolysis. Imidazolidin-4-ones are one class of such precursors. The hydrolysis mechanism is proposed to occur via an Sₙ1-type cleavage of the C(2)-N(3) bond to release the carbonyl compound and an amino acid amide.
By synthesizing these profragrances with a ¹³C label at the carbonyl position of the latent cyclopentanone moiety, the release mechanism can be precisely studied. Following the hydrolysis reaction using techniques like ¹³C NMR would allow for the direct observation of the labeled cyclopentanone product as it is formed, confirming that the core heterocyclic structure breaks down as predicted without altering the structure of the released ketone.
Tracing Carbon Flow and Atom Reorganization in Chemical Transformations
For example, in complex catalytic conversions of biomass-derived molecules where cyclopentanone is an intermediate, introducing Cyclopentanone (1-¹³C) into the reaction mixture can reveal its contribution to the final product distribution. By analyzing the position of the ¹³C label in various products, chemists can determine which products are derived from cyclopentanone and how its carbon frame has been incorporated or rearranged. This level of detail is essential for optimizing reaction conditions and designing more efficient synthetic routes in fields ranging from biofuel production to pharmaceutical synthesis.
Identification of Rate-Determining Steps and Transient Intermediates
The isotopic label in Cyclopentanone (1-¹³C) serves as a powerful tool for elucidating complex reaction mechanisms. By tracking the position of the ¹³C atom throughout a chemical transformation, researchers can gain profound insights into the sequence of bond-breaking and bond-forming events. This capability is particularly valuable for identifying the slowest, rate-determining step (RDS) of a multi-step reaction and for detecting and characterizing short-lived, transient intermediates that are otherwise difficult to observe.
Pinpointing the Rate-Determining Step via Kinetic Isotope Effects
A key technique in mechanistic chemistry is the measurement of the kinetic isotope effect (KIE), which is the change in the rate of a reaction when an atom in a reactant is replaced with one of its heavier isotopes. For Cyclopentanone (1-¹³C), comparing its reaction rate to that of the unlabeled (¹²C) isotopologue can reveal whether the carbonyl carbon is involved in the rate-determining step. A significant ¹²C/¹³C KIE (a value deviating from 1.0) indicates that bonding changes at the carbonyl carbon are occurring in the transition state of the slowest step.
A notable application of this principle is in the study of the Baeyer-Villiger oxidation, which converts cyclic ketones into lactones. The traditionally accepted mechanism suggested that the migration of an alkyl group is the rate-determining step. However, studies using natural abundance ¹³C KIE measurements on analogous systems like cyclohexanone (B45756) have challenged this view. ic.ac.ukillinois.edu These experiments measure the small differences in reaction rates between naturally occurring ¹³C and ¹²C isotopes at each carbon position.
In the Baeyer-Villiger oxidation of cyclohexanone, a large ¹³C KIE of approximately 1.05 was observed at the carbonyl carbon, while the KIE at the migrating α-carbon was negligible. ic.ac.uk This finding strongly suggests that the initial attack of the peroxyacid on the carbonyl carbon to form the tetrahedral Criegee intermediate is the rate-determining step, rather than the subsequent migratory step. ic.ac.ukillinois.edu Given the mechanistic similarity, these findings are directly relevant to the Baeyer-Villiger oxidation of cyclopentanone. The use of Cyclopentanone (1-¹³C) would allow for a highly precise measurement of this KIE, confirming the rate-determining step.
Table 1: Representative ¹³C Kinetic Isotope Effects (KIEs) in the Baeyer-Villiger Oxidation of a Cyclic Ketone Analogous to Cyclopentanone Data is based on studies of cyclohexanone, which is mechanistically analogous to cyclopentanone. ic.ac.ukillinois.edu
| Carbon Position | Observed ¹²C/¹³C KIE | Mechanistic Implication |
| C1 (Carbonyl) | ~ 1.05 | Significant bonding changes at the carbonyl carbon occur in the rate-determining step. |
| C2 (Migrating α-Carbon) | ~ 1.00 | No significant bonding changes at the migrating carbon in the rate-determining step. |
This interactive table summarizes the key kinetic isotope effect data that helps in identifying the rate-determining step of the Baeyer-Villiger oxidation.
Tracking Transient Intermediates in Photochemical Reactions
Cyclopentanone (1-¹³C) is an invaluable tracer for identifying and understanding the fate of transient intermediates in photochemical reactions, such as the Norrish Type I cleavage. wikipedia.org When cyclopentanone is exposed to ultraviolet light, it can undergo α-cleavage—the homolytic breaking of the bond between the carbonyl carbon and an adjacent α-carbon. youtube.com
This cleavage generates a transient acyl-alkyl biradical intermediate from the excited triplet state of the ketone. ucla.eduresearchgate.net This biradical is a short-lived species that can undergo several subsequent reactions:
Decarbonylation: The biradical can lose a molecule of carbon monoxide (CO) to form a 1,4-biradical, which can then cyclize to form cyclobutane or rearrange to form ethene. youtube.comucla.edu
Intramolecular Disproportionation: The biradical can undergo internal hydrogen atom transfer to form 4-pentenal. ucla.edu
Recombination: The biradical can recombine to reform the starting cyclopentanone. wikipedia.org
By using Cyclopentanone (1-¹³C), the carbonyl carbon is specifically labeled. If the decarbonylation pathway occurs, the resulting carbon monoxide will be ¹³CO. This allows for unambiguous confirmation of this reaction channel. Furthermore, tracking the ¹³C label in the final products can elucidate the relative importance of competing pathways from the biradical intermediate. For instance, analyzing the isotopic composition of the reformed cyclopentanone versus other products can provide quantitative data on the partitioning of the transient intermediate. ucla.edu This ability to follow the carbonyl carbon atom through the entire reaction sequence provides definitive evidence for the existence and subsequent fate of the transient biradical intermediate.
Kinetic Isotope Effect Kie Studies with Carbon 13 Enriched Cyclopentanone
Theoretical Framework of ¹³C Kinetic Isotope Effects
The kinetic isotope effect is defined as the ratio of the rate constant of a reaction with the lighter isotope (k₁₂) to the rate constant of the same reaction with the heavier isotope (k₁₃). The origin of this effect is quantum mechanical and lies in the differences in the zero-point vibrational energies of isotopologues.
The fundamental cause of the kinetic isotope effect is the difference in zero-point energy (ZPE) between bonds containing different isotopes. wikipedia.orgprinceton.edu A bond to a heavier isotope, such as ¹³C, has a lower vibrational frequency and consequently a lower ZPE than a bond to the lighter ¹²C isotope. For a reaction to occur, this bond must be either broken or significantly altered in the transition state.
Primary ¹³C KIEs are observed when the bond to the isotopically substituted carbon is broken or formed in the rate-determining step of the reaction. For example, in a decarboxylation reaction where a C-C bond to the carbonyl carbon of cyclopentanone (B42830) is cleaved, a significant primary KIE would be expected. Since the C-¹³C bond has a lower ZPE, it requires more energy to reach the transition state where this bond is breaking, resulting in a slower reaction rate for the ¹³C-containing molecule. This leads to a "normal" KIE (k₁₂/k₁₃ > 1), typically in the range of 1.02 to 1.05 for ¹³C. baranlab.org
Secondary ¹³C KIEs occur when the bond to the isotopic carbon is not directly broken or formed in the rate-determining step, but its bonding environment (hybridization, coordination) changes during the reaction. For instance, in the nucleophilic addition to the carbonyl group of cyclopentanone, the hybridization of the carbonyl carbon changes from sp² in the reactant to sp³ in the transition state. This change alters the vibrational frequencies of the bonds connected to the carbonyl carbon. If the bonding becomes stiffer in the transition state, an "inverse" KIE (k₁₂/k₁₃ < 1) may be observed, whereas a loosening of the bonding results in a normal KIE. These effects are generally smaller than primary KIEs.
Classical transition state theory assumes that a molecule must have sufficient energy to pass over the activation barrier. However, quantum mechanics allows for the possibility of "tunneling" through the barrier, a phenomenon where a particle can appear on the product side without having the requisite classical energy.
The probability of tunneling is highly dependent on the mass of the tunneling particle and the width of the barrier. While most dramatic for light particles like hydrogen, heavy-atom tunneling, including that of carbon, has been observed. nih.gov Evidence for tunneling often comes from anomalously large KIEs, especially at low temperatures, and non-linear Arrhenius plots. For carbon, the kinetic isotope effect can be a subtle indicator of tunneling contributions to a reaction. nih.gov For instance, a larger than expected ¹³C KIE in a reaction, particularly when coupled with studies on hydrogen isotope effects, might suggest that the motion of the carbon atom is part of the tunneling coordinate. researchgate.net
Measurement Methodologies for ¹³C KIEs in Cyclopentanone Reactions
Precisely measuring the small rate differences caused by ¹³C substitution requires highly sensitive analytical techniques. Competitive experiments, where a mixture of the ¹²C and ¹³C isotopologues are reacted simultaneously, are often employed to achieve the necessary precision.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for measuring KIEs, capable of analyzing reactions with both isotopically enriched starting materials and those at natural abundance (approx. 1.1% ¹³C). researchgate.net
Natural Abundance Measurement : A significant advance developed by Singleton and coworkers allows for the measurement of KIEs without the need for synthesizing expensive isotopically labeled compounds. wikipedia.org In this method, the reaction is run to a high conversion, and the remaining, unreacted starting material is analyzed by quantitative ¹³C NMR. The unreacted material will be enriched in the slower-reacting ¹³C isotope, and the magnitude of this enrichment can be used to calculate the KIE. harvard.edunih.gov
Enriched Substrate Measurement : Using a starting material like Cyclopentanone (1-¹³C) allows for more direct and often more precise measurements. Two-dimensional NMR techniques, such as [¹³C,¹H]-HSQC (Heteronuclear Single Quantum Coherence), have been developed to measure KIEs with very high precision, often comparable to that of mass spectrometry. acs.orgnih.govresearchgate.net These methods monitor the relative signal intensities of the labeled and unlabeled species as the reaction progresses.
| Method | Principle | Sample Requirement | Advantages | Limitations |
|---|---|---|---|---|
| 1D ¹³C NMR (Natural Abundance) | Measures ¹³C enrichment in residual starting material at high conversion. | Unlabeled | No isotopic synthesis needed. nih.gov | Requires high conversion; lower sensitivity. harvard.edu |
| 1D ¹³C NMR (Enriched) | Monitors the signal of the ¹³C-labeled site over time relative to a standard. | ¹³C Enriched | Direct measurement; higher sensitivity than natural abundance. | Requires synthesis of labeled compound. baranlab.org |
| 2D [¹³C,¹H]-HSQC | High-precision measurement of isotope ratios using 2D correlation spectra. | ¹³C Enriched | Very high precision and accuracy; good for complex mixtures. nih.govresearchgate.net | Requires a proton attached to or near the ¹³C nucleus; more complex setup. acs.org |
Isotope Ratio Mass Spectrometry (IRMS) is the gold standard for high-precision measurement of stable isotope ratios. In a typical IRMS experiment for a reaction involving cyclopentanone, the starting material or product is isolated at a specific reaction time, combusted to CO₂, and the gas is introduced into the mass spectrometer. The instrument precisely measures the ratio of ¹³CO₂ to ¹²CO₂, from which the ¹³C/¹²C ratio in the original sample can be determined with extremely high precision. The KIE is then calculated by comparing the isotope ratio in the reactant or product at a given time to the initial isotope ratio of the starting material. This technique is often used to calibrate and validate other methods, such as NMR. nih.govresearchgate.net
Correlation of ¹³C KIEs with Transition State Structures
The true power of KIE measurements lies in their ability to provide a detailed picture of the transition state. The magnitude of the ¹³C KIE is highly sensitive to the bonding environment of the isotopic carbon in the rate-determining transition state. By comparing experimentally measured KIEs with values calculated for computationally modeled transition state structures, chemists can validate or discard proposed mechanisms. nih.gov
For reactions of Cyclopentanone (1-¹³C), the KIE at the carbonyl carbon (C1) is particularly informative.
Example 1: Nucleophilic Addition to the Carbonyl In a nucleophilic addition reaction, such as the formation of a cyanohydrin or a hemiketal, the C1 carbon of cyclopentanone undergoes rehybridization from sp² to sp³. This leads to a tightening of the C-O sigma bond and the formation of a new C-Nucleophile bond. This increased bonding in the transition state relative to the sp² ground state typically results in a small, inverse secondary KIE (k₁₂/k₁₃ < 1). The exact value would depend on how far the reaction has proceeded along the reaction coordinate when it reaches the transition state—a more product-like transition state would show a more pronounced inverse KIE.
Example 2: Baeyer-Villiger Oxidation The Baeyer-Villiger oxidation of cyclopentanone to δ-valerolactone is a classic rearrangement reaction. The mechanism involves the nucleophilic attack of a peroxyacid on the carbonyl carbon, followed by the migration of one of the adjacent α-carbons to the oxygen. The rate-determining step is typically the migration step. A ¹³C KIE study on this reaction would be highly informative. If C1 is labeled, a secondary KIE would be observed, reflecting the electronic changes at the carbonyl during the migration of the neighboring carbon. Studies have shown that the relative reactivity in Baeyer-Villiger oxidations correlates with ring strain and the facility of the migration step, with cyclohexanone (B45756) often reacting faster than cyclopentanone. researchgate.net
| Hypothetical KIE (k₁₂/k₁₃) at C1 | Interpretation of Transition State (TS) Structure |
|---|---|
| 1.000 | No change in bonding at C1 in the rate-determining step; suggests a pre-equilibrium step or a later rate-determining step. |
| 0.990 | Inverse KIE suggesting increased bonding at C1 in the TS. Consistent with rehybridization from sp² to sp³ in an early TS (reactant-like). |
| 0.975 | Stronger inverse KIE indicating significant C-Nucleophile bond formation and sp³ character in a late TS (product-like). |
| 1.015 | Normal KIE suggesting a loosening of bonding at C1 in the TS. Could indicate a mechanism where C-O bond weakening precedes C-Nucleophile bond formation. |
By measuring KIEs at multiple positions around the cyclopentanone ring, an even more detailed picture can emerge. For example, a KIE at the migrating α-carbon in the Baeyer-Villiger oxidation would be a primary KIE and would directly probe the extent of C-C bond breaking and C-O bond formation in the transition state. This multi-faceted approach, combining specific isotopic labeling, high-precision measurement, and computational chemistry, allows for a rigorous elucidation of complex reaction mechanisms.
Deconvolution of Concerted vs. Stepwise Mechanisms through ¹³C KIEs
The determination of whether a chemical reaction proceeds through a concerted mechanism, where all bond-forming and bond-breaking events occur in a single transition state, or a stepwise mechanism involving one or more intermediates, is a fundamental aspect of mechanistic chemistry. The kinetic isotope effect (KIE), a phenomenon where isotopic substitution at or near a reacting center leads to a change in the reaction rate, serves as a powerful tool for such investigations. Specifically, the use of carbon-13 enriched compounds, such as Cyclopentanone (1-¹³C), can provide detailed insights into the transition state structure and bonding changes occurring during the rate-determining step of a reaction.
In principle, the magnitude of the ¹³C KIE at the carbonyl carbon of cyclopentanone can help distinguish between concerted and stepwise pathways in various reactions. A significant primary ¹³C KIE is expected if the bonding to the carbonyl carbon is substantially altered in the rate-determining transition state. Conversely, a small or negligible KIE would suggest that the bonding to this carbon is not significantly changed in the rate-limiting step.
Hypothetical Application in Nucleophilic Addition Reactions
Consider the nucleophilic addition of a generic nucleophile (Nu⁻) to cyclopentanone. This reaction could proceed through a concerted mechanism where the Nu-C bond formation and the rehybridization of the carbonyl carbon occur simultaneously. Alternatively, it could be a stepwise process involving the formation of a tetrahedral intermediate.
Concerted Mechanism: In a fully concerted process, the transition state would involve partial bond formation between the nucleophile and the carbonyl carbon, and partial breaking of the C=O π-bond. Labeling the carbonyl carbon with ¹³C (Cyclopentanone (1-¹³C)) would be expected to result in a measurable normal KIE (k₁₂/k₁₃ > 1). This is because the vibrational force constant of the C=O bond is altered in the transition state, and the heavier ¹³C isotope would lead to a slightly slower reaction rate.
Hypothetical Data for Mechanistic Elucidation
To illustrate how ¹³C KIE data could be used, consider the following hypothetical data for a reaction of Cyclopentanone (1-¹³C).
| Reaction Pathway | Rate-Determining Step | Expected ¹³C KIE (k₁₂/k₁₃) at Carbonyl Carbon | Interpretation |
| Concerted | Single Step | > 1.02 | Significant bonding change at the carbonyl carbon in the transition state. |
| Stepwise | Formation of Intermediate | > 1.02 | Significant bonding change at the carbonyl carbon in the rate-determining step. |
| Stepwise | Breakdown of Intermediate | ~ 1.00 | Bonding at the carbonyl carbon is largely unchanged in the rate-determining step. |
Application in Pericyclic Reactions
Another area where Cyclopentanone (1-¹³C) could be a valuable mechanistic probe is in pericyclic reactions, such as the Diels-Alder reaction where cyclopentanone might act as a dienophile. The concertedness of the [4+2] cycloaddition is a classic topic of investigation. A ¹³C KIE at the carbonyl carbon would be sensitive to the degree of bond formation in the transition state. A significant KIE would support a concerted or highly synchronous process, while a negligible KIE might suggest a stepwise mechanism involving a diradical or zwitterionic intermediate, provided the formation of this intermediate is not the rate-determining step.
Challenges and Considerations
The interpretation of ¹³C KIEs is not always straightforward. The magnitude of the KIE can be influenced by several factors, including the nature of the transition state (early vs. late), solvent effects, and temperature. Therefore, KIE studies are often complemented by other experimental techniques and computational modeling to provide a comprehensive understanding of the reaction mechanism.
Application of Cyclopentanone 1 ¹³c in Tracer Studies Beyond in Vivo Human Metabolism
Tracking Substrate Fate in Chemical and Catalytic Processes
The use of isotopically labeled compounds is instrumental in elucidating reaction mechanisms in organic chemistry and catalysis. Cyclopentanone (B42830) (1-¹³C) can be employed to track the fate of the carbonyl carbon in various chemical transformations. For instance, in the aldol (B89426) condensation of cyclopentanone with other carbonyl compounds, labeling the carbonyl carbon allows for the precise determination of which reactant provides the carbonyl group in the final product. researchgate.net
In catalytic processes, such as the conversion of furfural (B47365) to cyclopentanone, Cyclopentanone (1-¹³C) can be used in reverse tracer studies to understand the reaction equilibrium and the potential for side reactions. researchgate.netmdpi.com By introducing labeled cyclopentanone into the reaction mixture, researchers can monitor its incorporation into intermediates and byproducts, providing insights into the catalytic cycle and potential catalyst deactivation pathways.
Table 1: Applications of Cyclopentanone (1-¹³C) in Chemical and Catalytic Process Studies
| Application Area | Specific Use of Cyclopentanone (1-¹³C) | Information Gained |
|---|---|---|
| Reaction Mechanism Studies | Tracing the carbonyl carbon in aldol condensations. | Elucidation of reaction pathways and the role of each reactant. |
| Catalysis Research | Investigating the conversion of biomass-derived furfural to cyclopentanone. | Understanding reaction equilibrium, side reactions, and catalyst stability. researchgate.netmdpi.com |
| Polymer Chemistry | Monitoring the incorporation of cyclopentanone units into polymer chains. | Determination of polymerization mechanisms and polymer structure. |
Investigation of Carbon Metabolism in Non-Human Biological Systems
Isotope tracers are widely used to map metabolic pathways in various organisms. nih.gov Cyclopentanone (1-¹³C) can be a useful tool for studying the carbon metabolism of this cyclic ketone in non-human biological systems, from microbes to cell cultures and even in environmental contexts.
Microorganisms possess diverse metabolic capabilities, including the degradation of cyclic compounds. By introducing Cyclopentanone (1-¹³C) to a microbial culture, researchers can trace the ¹³C label through various metabolic intermediates to identify the breakdown products and elucidate the enzymatic pathways involved. frontiersin.org This is particularly relevant for understanding the bioremediation of cyclic ketones and the microbial synthesis of valuable chemicals.
For example, if a microorganism utilizes cyclopentanone as a carbon source, the ¹³C label from Cyclopentanone (1-¹³C) would be expected to appear in central metabolic intermediates like acetyl-CoA, and subsequently in amino acids, fatty acids, and even CO₂. The distribution of the ¹³C label in these molecules can reveal the specific catabolic route of cyclopentanone.
Metabolic tracing with stable isotopes is a cornerstone of modern cell biology research. nih.govkuleuven.be While not a primary nutrient, introducing Cyclopentanone (1-¹³C) to ex vivo tissue slices or in vitro cell cultures can help probe specific enzymatic activities and detoxification pathways. The labeled carbon can be tracked as the cell metabolizes the compound, providing insights into how different cell types handle xenobiotic cyclic ketones. biorxiv.org
Techniques like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are used to detect the ¹³C-labeled metabolites, allowing for a detailed mapping of the metabolic fate of cyclopentanone within the cell. researchgate.netresearchgate.net
Table 2: Metabolic Tracing with Cyclopentanone (1-¹³C) in Non-Human Biological Systems
| System | Research Focus | Expected Outcome |
|---|---|---|
| Microbial Cultures | Elucidation of cyclopentanone degradation pathways. | Identification of metabolic intermediates and key enzymes involved in bioremediation. |
| Enzymatic Assays | Characterization of specific enzymes that act on cyclopentanone. | Understanding enzyme kinetics and substrate specificity. |
| Cell Cultures | Investigation of xenobiotic metabolism and detoxification. | Mapping the intracellular fate of cyclopentanone and identifying potential toxic metabolites. |
Isotopic labeling is a valuable tool in agricultural and environmental science for tracking the movement and transformation of compounds in complex ecosystems. wikipedia.orgnih.gov Cyclopentanone (1-¹³C) can be used to study the fate of cyclopentanone-related compounds in soil and water systems. For instance, if a pesticide or herbicide contains a cyclopentanone moiety, using a ¹³C-labeled version can help determine its persistence, degradation products, and potential for bioaccumulation in the environment. nih.gov
In soil studies, Cyclopentanone (1-¹³C) can be used to investigate the role of soil microorganisms in the degradation of cyclic ketones and the turnover of soil organic carbon. The ¹³C label can be traced into microbial biomass, soil organic matter, and respired CO₂, providing a comprehensive picture of the environmental fate of the compound.
Computational Chemistry and Quantum Mechanical Modeling of Cyclopentanone 1 ¹³c
Electronic Structure Calculations for Cyclopentanone (B42830) and its ¹³C Isotopologues
Electronic structure calculations are fundamental to understanding the behavior of molecules. These methods are used to determine the distribution of electrons and the resulting molecular properties. For cyclopentanone and its ¹³C isotopologues, these calculations provide a detailed picture of how isotopic substitution influences the molecule's electronic environment.
A variety of computational methods are employed to study cyclopentanone. The selection of a method often involves a trade-off between accuracy and computational cost.
Density Functional Theory (DFT) methods, such as B3LYP with a 6-31+G(d,p) basis set, are widely used for geometry optimization and frequency calculations due to their efficiency. These optimized geometries serve as the foundation for more accurate single-point energy calculations.
Ab Initio Methods offer higher accuracy. For instance, the UCCSD(T)-F12a/aug-cc-pVDZ//B3LYP/6-31+G(d,p) level of theory has been utilized to explore the combustion and oxidation mechanisms of cyclopentanone. nih.govacs.org This approach combines the strengths of DFT for geometry and vibrational frequencies with the high accuracy of the coupled-cluster singles and doubles with perturbative triples (UCCSD(T)) method for energy calculations. nih.govacs.org The F12a formalism provides an explicit correlation, accelerating the convergence with respect to the basis set size.
Another powerful composite method is the Gaussian-3 theory (G3B3) , which has been used to calculate the unimolecular decomposition pathways of cyclopentanone. nih.gov This method approximates high-level calculations by combining results from several lower-level calculations to achieve high accuracy in thermochemical data.
These high-level electronic structure calculations are performed using software packages like Gaussian and MOLPRO. nih.govacs.org Intrinsic reaction coordinate (IRC) calculations are also performed to confirm that a calculated transition state correctly connects the reactants and products on the potential energy surface. nih.govacs.org
Computational methods are highly effective at predicting spectroscopic properties, which are crucial for identifying and characterizing molecules, including isotopologues.
¹³C NMR Chemical Shifts: The prediction of nuclear magnetic resonance (NMR) chemical shifts is a significant application of quantum chemistry. rsc.org DFT calculations, often using functionals like M06-2X or MPW1PW91 with large basis sets such as 6-311+G(2d,p), can predict ¹³C chemical shifts with high accuracy, often achieving a mean absolute error of less than 2 ppm. nih.gov For complex molecules, considering the Boltzmann distribution of various conformational isomers can further improve the accuracy of predictions. nih.gov Machine learning approaches, using graph neural networks trained on 3D structures, are also emerging as a rapid and accurate alternative to traditional QM calculations for predicting chemical shifts. rsc.org
Vibrational Frequencies: Theoretical calculations provide access to the full set of vibrational frequencies of a molecule. For cyclopentanone, all 36 fundamental vibrational frequencies have been calculated and analyzed. researchgate.net These calculations are essential for interpreting experimental infrared (IR) and Raman spectra. The computed frequencies are often scaled by an empirical factor to better match experimental values, accounting for anharmonicity and other systematic errors in the calculations. The study of vibrational modes is also critical for understanding the molecule's conformational energy and the dynamics of processes like pseudorotation. researchgate.net
| Method | Level of Theory Example | Primary Application | Reference |
|---|---|---|---|
| Density Functional Theory (DFT) | B3LYP/6-31+G(d,p) | Geometry Optimization, Vibrational Frequencies | nih.gov |
| Coupled-Cluster | UCCSD(T)-F12a/aug-cc-pVDZ | High-Accuracy Single-Point Energy Calculations | nih.govacs.org |
| Composite Method | G3B3 | Thermochemistry, Reaction Pathways | nih.gov |
| DFT for NMR | M06-2X/6-311+G(2d,p) | Prediction of ¹³C NMR Chemical Shifts | nih.gov |
Kinetic Modeling of Reaction Pathways
Understanding the kinetics of chemical reactions is crucial for predicting how a molecule will behave under various conditions. Computational modeling allows for the detailed investigation of reaction mechanisms, including the identification of transition states and the calculation of reaction rates.
RRKM theory is a cornerstone for calculating the rate constants of unimolecular reactions, where a molecule rearranges or fragments on its own. rsc.org This theory assumes that energy is rapidly redistributed among all the vibrational modes of the energized molecule before the reaction occurs. The rate of reaction is then calculated based on statistical mechanics.
For cyclopentanone, RRKM theory has been applied to calculate the rate constants for its unimolecular decomposition pathways over a wide temperature range (e.g., 800–2000 K). nih.gov These calculations help identify the most favorable decomposition channels, such as keto-enol tautomerization and concerted ring-opening reactions. nih.gov The theory provides a framework for understanding how pressure and energy affect reaction rates, moving beyond the simple high-pressure limit to describe the "fall-off" regime where the rate becomes pressure-dependent. rsc.org
A potential energy surface (PES) is a conceptual and mathematical landscape that maps the potential energy of a system as a function of its atomic coordinates. libretexts.org It is a fundamental concept in computational chemistry for studying chemical reactions. researchgate.net Minima on the PES correspond to stable reactants and products, while saddle points represent the transition states that connect them. libretexts.org
For cyclopentanone, high-level quantum mechanical calculations, such as those at the UCCSD(T)-F12a/aug-cc-pVDZ//B3LYP/6-31+G(d,p) level, are used to map out the PES for various reactions, including oxidation and pyrolysis. nih.govacs.org These calculations provide crucial data on the energy barriers (activation energies) for different reaction pathways. For example, the PES for the reaction of cyclopentanone radicals with molecular oxygen has been calculated, revealing barrierless addition processes and identifying the well depths of the resulting peroxy radical intermediates. nih.govacs.org
| Reaction Species | Process | Calculated Value (kcal/mol) | Computational Method | Reference |
|---|---|---|---|---|
| α-Cyclopentanone Radical + O₂ | Formation of α-ROO• | -21.82 (Well Depth) | UCCSD(T)-F12a/aug-cc-pVDZ | nih.govacs.org |
| β-Cyclopentanone Radical + O₂ | Formation of β-ROO• | -34.02 (Well Depth) | UCCSD(T)-F12a/aug-cc-pVDZ | nih.govacs.org |
Theoretical Analysis of Isotope Effects and Reaction Dynamics
Isotopic substitution, such as replacing ¹²C with ¹³C, can alter the rate of a chemical reaction. This phenomenon, known as the kinetic isotope effect (KIE), is a powerful tool for elucidating reaction mechanisms. wikipedia.org The KIE is defined as the ratio of the rate constant of the reaction with the lighter isotope (kL) to that with the heavier isotope (kH). wikipedia.org
The change in reaction rate is a quantum mechanical effect stemming primarily from differences in vibrational frequencies between the isotopologues. wikipedia.org Heavier isotopes lead to lower zero-point vibrational energies (ZPVEs) for bonds involving that atom. If this bond is broken or significantly altered in the transition state, a primary KIE is observed. Changes in bonding to the isotopic atom that are not at the primary reaction site can lead to secondary KIEs.
Theoretical calculations are essential for predicting and interpreting KIEs. By computing the vibrational frequencies of the reactant and the transition state for both the light and heavy isotopologues (e.g., normal cyclopentanone and Cyclopentanone (1-¹³C)), the ZPVEs can be determined. The difference in the change in ZPVE from the reactant to the transition state for the two isotopologues is a major contributor to the KIE.
For carbon, the replacement of ¹²C with ¹³C results in a smaller relative mass change compared to hydrogen/deuterium substitution. Consequently, ¹³C KIEs are typically much smaller, often only a few percent (e.g., a k¹²/k¹³ of 1.04), making them challenging to measure experimentally but providing sensitive probes of transition state structure. wikipedia.org Computational methods can quantitatively reproduce experimental ¹³C KIEs, providing strong evidence for proposed reaction mechanisms. nih.gov These theoretical analyses offer a detailed view of the reaction dynamics, revealing how isotopic substitution affects the journey of the molecule along the potential energy surface from reactant to product.
Conformational Analysis and Intermolecular Interactions
The substitution of a ¹²C atom with a ¹³C isotope at the carbonyl position in Cyclopentanone (1-¹³C) does not significantly alter the fundamental molecular geometry or the nature of its intermolecular forces. Therefore, computational and quantum mechanical models developed for unlabeled cyclopentanone are directly applicable to understanding the conformational landscape and interaction patterns of its ¹³C isotopologue.
Conformational Analysis
Unlike a hypothetical planar structure, which would suffer from significant torsional strain, the cyclopentanone ring puckers to achieve a more stable three-dimensional conformation. scribd.com Computational studies, including those employing Density Functional Theory (DFT), have been instrumental in elucidating the nuanced conformational preferences of this molecule. The five-membered ring of cyclopentanone is flexible, characterized by large-amplitude motions such as ring-puckering and pseudorotation. rsc.org
Theoretical calculations have identified two primary low-energy conformations: a twisted form and an envelope form.
Twisted Conformation (C₂ Symmetry): High-level quantum-chemical calculations have consistently identified the twisted conformer as the global minimum on the potential energy surface. researchgate.netresearchgate.net In this arrangement, two adjacent carbon atoms are displaced in opposite directions from the plane formed by the other three ring atoms, leading to a structure with a C₂ axis of symmetry. researchgate.net
Envelope Conformation (Cₛ Symmetry): The envelope conformation, where four carbon atoms are coplanar and the fifth is out of the plane, is also a key structure on the potential energy surface. scribd.com However, it is generally considered to be slightly higher in energy than the twisted form and may represent a transition state for the pseudorotation pathway rather than a stable minimum. researchgate.net
The energy barrier to pseudorotation in cyclopentanone is notably higher than in cyclopentane (B165970), indicating a more well-defined potential energy minimum for the twisted conformer. researchgate.net The investigation of potential energy surfaces, often constructed at levels of theory such as B3LYP/cc-pVTZ, is crucial for identifying these stable conformers and the transition states that connect them. researchgate.net
| Conformer | Point Group Symmetry | Relative Energy (kJ/mol) | Status on Potential Energy Surface |
|---|---|---|---|
| Twisted | C₂ | 0.0 (Global Minimum) | Stable Minimum researchgate.netresearchgate.net |
| Envelope | Cₛ | Slightly Higher | Local Minimum or Transition State scribd.comresearchgate.net |
Intermolecular Interactions
Hydrogen Bonding: Quantum-chemical calculations have been employed to explore the intermolecular interactions between cyclopentanone and protic molecules, such as methanol. researchgate.net These studies reveal the formation of specific cross-associations, including 1:1 and 1:2 complexes between cyclopentanone and methanol, stabilized by hydrogen bonds between the carbonyl oxygen and the hydroxyl hydrogen. researchgate.net
Dipole-Induced Dipole Interactions: In binary mixtures with nonpolar molecules like carbon disulfide (CS₂), weak dipole-induced dipole interactions have been identified as the primary force influencing the mixture's properties. peerj.com Computational models help to quantify the strength and nature of these forces.
Advanced Computational Methods: The nature of these weak interactions is often visualized and characterized using advanced computational techniques. Reduced Density Gradient (RDG) analysis, for instance, can graphically reveal regions of steric repulsion, van der Waals forces, and hydrogen bonding. researchgate.net The Quantum Theory of Atoms-in-Molecules (QTAIM) and Hirshfeld surface analysis are other powerful tools used to provide deeper insights into the supramolecular structure. royalsocietypublishing.orgnih.gov
| Interaction Type | Interacting Molecule Type | Example | Computational Methods |
|---|---|---|---|
| Hydrogen Bonding | Protic Solvents | Methanol researchgate.net | DFT, RDG Analysis researchgate.net |
| Dipole-Induced Dipole | Nonpolar Solvents | Carbon Disulfide peerj.com | Z-scan Technique Analysis peerj.com |
| Weak H-bonding and π-based interactions | Peptide Derivatives | Cyclopentene-containing peptides nih.gov | QTAIM, Hirshfeld Surface Analysis nih.gov |
Advanced Research Applications and Future Directions for Cyclopentanone 1 ¹³c
Development of ¹³C-Labeled Cyclopentanone (B42830) Derivatives for Specific Research Probes
The strategic introduction of a ¹³C isotope at the carbonyl carbon of cyclopentanone creates a powerful tool for tracing metabolic pathways and reaction mechanisms. The development of ¹³C-labeled cyclopentanone derivatives as specific research probes represents a significant advancement in chemical biology and medicinal chemistry. These probes are designed to react selectively with biological targets, allowing for their identification and quantification in complex biological systems.
One promising area is the development of probes for labeling sulfenic acid-modified proteins. Researchers have synthesized 1,3-cyclopentanedione (B128120) derivatives that exhibit reactivity and selectivity towards the sulfenic acid form of cysteine residues. A notable example involves the Michael addition of thiol-containing tags or linkers to 4-cyclopentene-1,3-dione (B1198131). By replacing the natural abundance carbon with ¹³C at a key position in the cyclopentanedione ring, these probes can be transformed into powerful analytical tools. The ¹³C label would enable the use of sensitive analytical techniques, such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy, to track the labeled proteins and understand their roles in cellular processes.
The synthesis of such ¹³C-labeled probes can be achieved through various established methods for isotope labeling. For instance, starting materials containing the ¹³C isotope, such as ¹³C-labeled benzaldehyde (B42025) or malonic acid, can be used in the synthetic pathway. While the direct synthesis of ¹³C-labeled 4-cyclopentene-1,3-dione for protein probes has not been explicitly detailed in the reviewed literature, the synthetic routes for similar labeled compounds suggest its feasibility. The development of these next-generation probes will likely involve a multi-step synthesis, starting from commercially available ¹³C-labeled precursors.
The application of these probes would be particularly valuable in studying oxidative stress and redox signaling, where the reversible oxidation of cysteine to sulfenic acid plays a crucial role. The ability to specifically tag and identify these modified proteins within a cell lysate would provide invaluable insights into disease mechanisms and could lead to the discovery of new therapeutic targets.
Integration with Multimodal Analytical Platforms
The true analytical power of Cyclopentanone (1-¹³C) and its derivatives is unlocked when integrated with multimodal analytical platforms. This approach combines the strengths of multiple analytical techniques to provide a comprehensive understanding of complex systems. The ¹³C label serves as a unique identifier that can be detected by various methods, each providing complementary information.
A typical multimodal workflow for a ¹³C-labeled cyclopentanone probe could involve the following combination of techniques:
Liquid Chromatography-Mass Spectrometry (LC-MS): This is a cornerstone technique for separating and identifying labeled molecules and their metabolites in complex mixtures. High-resolution mass spectrometry can precisely determine the mass of the labeled compound, confirming the incorporation of the ¹³C isotope and allowing for its differentiation from its unlabeled counterpart. LC-MS is particularly useful for quantitative studies, enabling the measurement of the concentration of the labeled probe and its target molecules over time.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is highly specific for detecting the ¹³C isotope. ¹³C-NMR can provide detailed structural information about the labeled molecule and its environment. For instance, changes in the chemical shift of the ¹³C-labeled carbonyl carbon upon binding to a target protein can provide insights into the binding site and the nature of the interaction. While less sensitive than MS, NMR is non-destructive and can provide unique structural and dynamic information.
Tandem Mass Spectrometry (MS/MS): Following initial detection by MS, MS/MS can be used to fragment the labeled molecule. The fragmentation pattern can provide further structural confirmation and help to identify the exact location of the label within the molecule. This is particularly important for metabolic studies, where the ¹³C label may be transferred to other molecules.
The synergy between these techniques provides a more complete picture than any single method alone. For example, LC-MS can be used to isolate and quantify a labeled protein, while subsequent NMR analysis of the isolated protein can provide detailed structural information about the binding site of the cyclopentanone-derived probe. The integration of these platforms is crucial for maximizing the information obtained from studies using ¹³C-labeled compounds.
The table below illustrates a hypothetical multimodal analysis of a protein labeled with a ¹³C-cyclopentanone probe.
| Analytical Technique | Information Obtained |
| LC-MS | Separation and quantification of the labeled protein from a complex mixture. Confirmation of the mass shift due to the ¹³C label. |
| ¹³C-NMR | Determination of the chemical environment of the ¹³C-labeled carbonyl carbon, providing insights into the probe's binding site on the protein. |
| MS/MS | Fragmentation of the labeled peptide to confirm the identity of the protein and pinpoint the exact amino acid residue modified by the probe. |
| Inductively Coupled Plasma Mass Spectrometry (ICP-MS) | If the probe is also tagged with a metal, ICP-MS can provide highly sensitive elemental quantification. |
Emerging Roles in Materials Science and Green Chemistry Research
The principles of green chemistry are increasingly guiding the synthesis of valuable chemicals from renewable resources. Cyclopentanone, traditionally derived from petroleum-based feedstocks, is now being produced through sustainable routes, primarily from the hydrogenation of furfural (B47365), a platform chemical derived from biomass. The use of ¹³C-labeled furfural or other precursors in these processes, resulting in Cyclopentanone (1-¹³C), offers a powerful method for elucidating reaction mechanisms and optimizing catalytic systems.
By tracing the path of the ¹³C label from reactant to product, researchers can gain a detailed understanding of the catalytic cycle. This knowledge is crucial for designing more efficient and selective catalysts, a key goal in green chemistry. For example, in the hydrogenation of furfural to cyclopentanone using catalysts like Ru/MIL-101 or supported gold nanoparticles, ¹³C labeling can help to identify reaction intermediates and distinguish between different proposed reaction pathways. This information can lead to the development of catalysts that operate under milder conditions, use less energy, and produce fewer byproducts.
The following table summarizes key aspects of green synthesis routes to cyclopentanone where ¹³C labeling could provide significant insights.
| Catalytic System | Feedstock | Key Research Question Addressable by ¹³C Labeling |
| Ni-Cu Bimetallic Catalyst on MOF-5 | Furfural | Elucidating the synergistic roles of Ni and Cu in the hydrogenation and ring-rearrangement steps. |
| Ru on acidic MOF material (Ru/MIL-101) | Furfural | Determining the rate-limiting step and identifying key intermediates in the conversion process. |
| Supported Gold Nanoparticles on Anatase TiO₂ | Furfural | Investigating the influence of the support material on the reaction pathway and selectivity. |
In materials science, ¹³C-labeled cyclopentanone can serve as a monomer or a precursor for the synthesis of novel polymers and functional materials. The ¹³C label acts as a spectroscopic tag, allowing for the detailed characterization of the resulting material's structure and dynamics using solid-state NMR. This is particularly valuable for understanding the incorporation of the cyclopentanone unit into the polymer backbone and for studying the material's properties at a molecular level.
For instance, cyclopentanone can be used to synthesize bifunctional monomers for poly-condensation reactions. By using Cyclopentanone (1-¹³C) in these syntheses, researchers can use solid-state NMR to precisely determine the connectivity of the cyclopentane (B165970) ring within the polymer chain and to study the mobility of this specific unit, which can influence the material's mechanical and thermal properties.
Theoretical and Experimental Synergy in Understanding Complex Systems
The combination of theoretical calculations and experimental studies provides a powerful approach for a deep understanding of the structure, reactivity, and dynamics of molecules like Cyclopentanone (1-¹³C). This synergistic approach allows researchers to interpret experimental data with greater confidence and to make predictions that can guide future experiments.
Theoretical calculations , primarily using density functional theory (DFT), can be employed to model various aspects of Cyclopentanone (1-¹³C):
Vibrational Frequencies: DFT calculations can predict the infrared (IR) spectrum of the molecule. The calculated shift in the carbonyl stretching frequency upon ¹³C substitution can be compared with experimental IR data to validate the theoretical model.
NMR Chemical Shifts: Theoretical methods can predict the ¹³C NMR chemical shift of the carbonyl carbon. Comparing the calculated and experimental chemical shifts helps in the assignment of NMR spectra and provides insights into the electronic structure of the molecule.
Reaction Pathways: DFT can be used to map out the potential energy surface for reactions involving cyclopentanone, such as its formation from furfural or its derivatization to form research probes. This allows for the identification of transition states and the calculation of activation energies, providing a detailed mechanistic understanding that can be tested experimentally.
Experimental studies provide the real-world data to validate and refine the theoretical models. For Cyclopentanone (1-¹³C), key experimental techniques include:
NMR Spectroscopy: As discussed earlier, ¹³C-NMR is a direct probe of the labeled site. Advanced NMR experiments can measure coupling constants and relaxation times, providing rich information about the molecule's structure and dynamics.
Mass Spectrometry: High-resolution MS provides precise mass measurements that confirm the isotopic labeling.
Kinetic Isotope Effect (KIE) Studies: By comparing the reaction rates of the ¹³C-labeled and unlabeled cyclopentanone, the KIE can be determined. This experimental value provides sensitive information about the transition state of the reaction and can be directly compared with theoretical predictions.
The interplay between theory and experiment is crucial for advancing our understanding. For example, an experimentally observed KIE can be rationalized by theoretical calculations of the transition state structure. Conversely, theoretical predictions of a new reaction pathway can inspire new experiments to search for the predicted intermediates. This iterative process of theoretical prediction and experimental verification is at the heart of modern chemical research and is essential for unraveling the complexities of chemical and biological systems involving Cyclopentanone (1-¹³C). Computational tools for analyzing ¹³C labeling experiments are continuously being developed, further enhancing the power of this synergistic approach.
Q & A
Basic Research Questions
Q. What are the critical steps in synthesizing 1-¹³C-cyclopentanone for isotopic labeling studies?
- Methodology:
- Synthesis: Use aldol condensation or catalytic hydrogenation of cyclopentanone precursors, substituting natural-abundance carbon with ¹³C at the 1-position. Ensure strict control of reaction conditions (e.g., 60°C, inert atmosphere) to minimize isotopic scrambling .
- Purification: Fractional distillation through a 30-plate Oldershaw column, followed by gas chromatography to confirm purity (>99%) and isotopic integrity .
- Characterization: Validate isotopic labeling via ¹³C NMR (peak at ~215 ppm for the carbonyl carbon) and mass spectrometry (m/z shift corresponding to ¹³C substitution) .
Q. How can researchers ensure accurate measurement of ¹³C-cyclopentanone’s physicochemical properties?
- Methodology:
- Solvent Interactions: Use isopiestic equilibration and partition experiments (e.g., in carbon tetrachloride-water systems) to study distribution ratios. Account for self-association (dimer formation) in nonpolar solvents, which affects solubility and reactivity .
- Data Validation: Cross-reference experimental results with NIST Standard Reference Database 69 for thermodynamic properties, ensuring alignment with published equilibrium constants (e.g., ) .
Advanced Research Questions
Q. How does the ¹³C isotope at the 1-position influence cyclopentanone’s vibrational modes and reaction kinetics?
- Methodology:
- Spectroscopic Analysis: Compare IR/Raman spectra of ¹³C-labeled vs. unlabeled cyclopentanone. The isotopic shift in the carbonyl stretching mode (~1–5 cm⁻¹) can be modeled using reduced mass calculations.
- Kinetic Isotope Effects (KIE): Measure reaction rates in aldol condensation or oxidation reactions. For example, ¹³C labeling may reduce the C=O bond polarization, altering activation energy by 2–3 kJ/mol .
Q. How to resolve contradictions in reported equilibrium constants for cyclopentanone self-association in nonpolar solvents?
- Data Contradiction Analysis:
- Source 1: Jatana et al. (2018) report in carbon tetrachloride .
- Source 2: NIST data suggests .
- Resolution: Re-evaluate experimental conditions (e.g., solvent purity, temperature control). Use computational chemistry (DFT) to model dimer stability and validate with isopiestic measurements .
Q. What strategies optimize the use of ¹³C-cyclopentanone in tracer studies for combustion kinetics?
- Experimental Design:
- Flame Speed Analysis: Introduce ¹³C-cyclopentanone into fuel blends (e.g., ethanol or gasoline) and measure laminar flame speeds using constant-volume combustion chambers. Isotopic labeling helps track intermediate species (e.g., CO formation pathways) via laser-induced fluorescence (LIF) .
- Data Interpretation: Compare mass spectrometry profiles of ¹³C-labeled intermediates (e.g., ¹³CO) to distinguish between primary and secondary reaction pathways .
Best Practices for Reproducibility
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
